molecular formula C19H19ClN2O3 B2744773 (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide CAS No. 302822-69-1

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide

Cat. No. B2744773
M. Wt: 358.82
InChI Key: GVHHULMZSVPVOJ-LGMDPLHJSA-N
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Description

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is a chemical compound that has gained significant interest in the scientific community due to its potential application in various fields. This compound is commonly known as CCMP or CCMP-1 and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Polymer Chemistry and Materials Science

  • The study of spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which shares a component (4-chlorophenyl) with the compound , indicates the potential for creating polyamides with highly reactive exo-methylene groups. This could suggest applications in developing new materials with specific properties, such as enhanced strength or chemical reactivity (Mizuya, Yokozawa, & Endo, 1989).

Catalysis and Organic Synthesis

  • Research on the catalytic activities involving iron and zinc salts for arylation and alkenylation of propionamides suggests that compounds with similar structural features could be used in catalytic processes for the formation of C–C bonds, highlighting potential applications in organic synthesis (Ilies, Itabashi, Shang, & Nakamura, 2017).

Anticonvulsant Applications

  • The structure of related enaminones has been studied for their anticonvulsant properties. Although the direct application of the specified compound is not mentioned, this suggests a potential research avenue for pharmacological applications, focusing on the development of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).

Material Properties and Applications

  • Studies on aromatic polyamides and polyimides based on derivatives of chlorophenyl and methoxy compounds indicate the potential for creating materials with specific desirable properties such as solubility in polar solvents, high glass transition temperatures, and thermal stability. This could inform the applications of the compound in developing high-performance polymers (Yang & Lin, 1995).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. For example, many organic compounds are flammable, and some can be harmful or toxic if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other compounds .

properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-12-11-21-19(24)17(13-14-7-9-16(20)10-8-14)22-18(23)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHHULMZSVPVOJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide

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